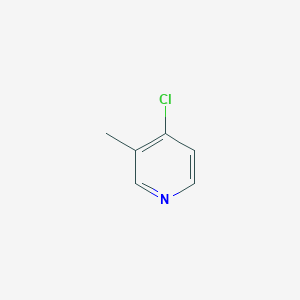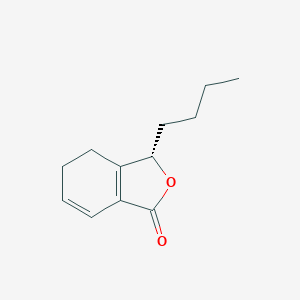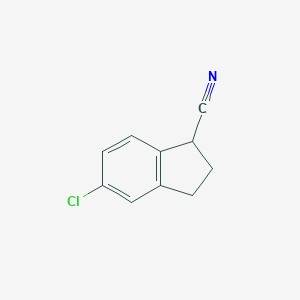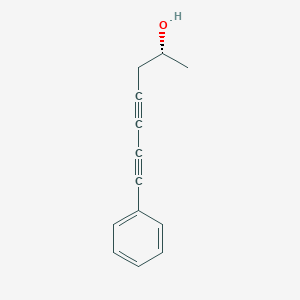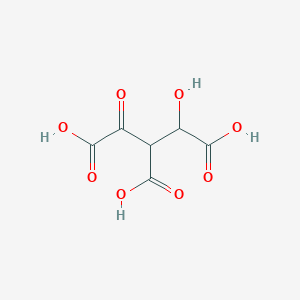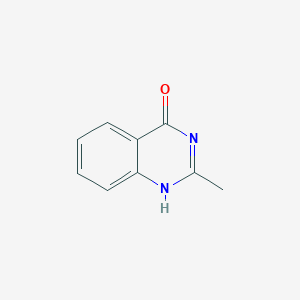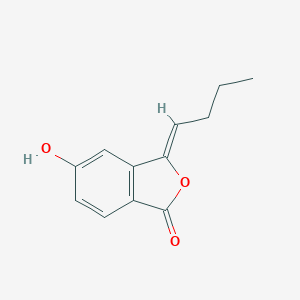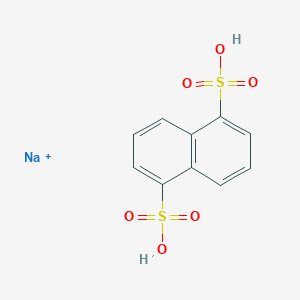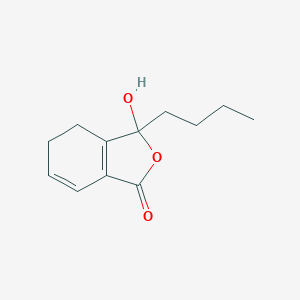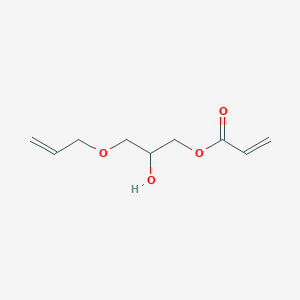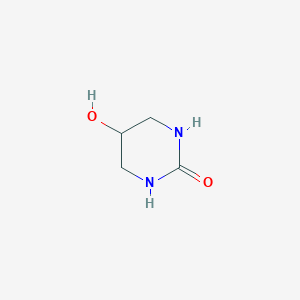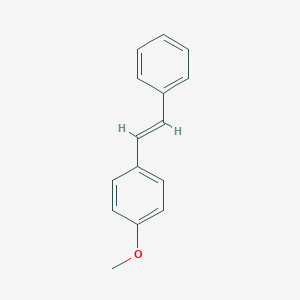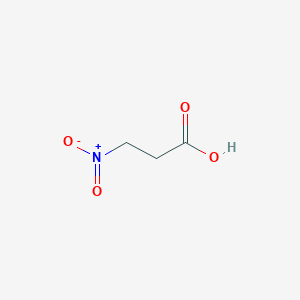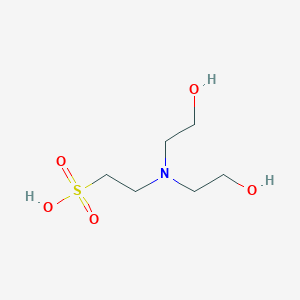![molecular formula C10H8F2O3 B157748 3-[2-(Difluoromethoxy)phenyl]acrylic acid CAS No. 127842-71-1](/img/structure/B157748.png)
3-[2-(Difluoromethoxy)phenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[2-(Difluoromethoxy)phenyl]acrylic acid” is a chemical compound with the molecular formula C10H8F2O3 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-[2-(Difluoromethoxy)phenyl]acrylic acid” is represented by the formula C10H8F2O3 .Physical And Chemical Properties Analysis
The molecular weight of “3-[2-(Difluoromethoxy)phenyl]acrylic acid” is 214.17 .Scientific Research Applications
Anticancer Research
Cinnamic acid derivatives, including compounds structurally related to 3-[2-(Difluoromethoxy)phenyl]acrylic acid, have shown significant potential in anticancer research. The 3-phenyl acrylic acid functionality, central to these compounds, allows for a variety of chemical modifications, making them attractive candidates for developing antitumor agents. Research indicates that these derivatives have been underutilized in medicinal research, despite their rich medicinal tradition and potential anticancer efficacy (De, Baltas, & Bedos-Belval, 2011).
Biomedical Applications
The plasma polymerization of acrylic acid has been utilized for biomedical purposes, such as in regenerative medicine and tissue engineering. Acrylic acid, through non-thermal plasma treatment, allows for surface modifications of biomaterials without affecting their bulk properties. These modifications can improve biocompatibility by enhancing the adhesion and proliferation of various cell types, crucial for tissue regeneration and biomolecule immobilization processes (Bitar, Cools, De Geyter, & Morent, 2018).
Environmental Applications
The synthesis of copolymeric hydrogels through radiation processes has been reviewed, emphasizing their use in adsorption and separation applications. These hydrogels, containing diprotic acid moieties, demonstrate stimuli-responsive behaviors critical for environmental remediation efforts. Such materials are effective in the adsorption and separation of biomolecules, dyes, and metal ions, showcasing the environmental potential of acrylic acid derivatives (Güven, Şen, Karadağ, & Saraydın, 1999).
Coating and Material Science
Acrylic and epoxy resins, often enhanced with natural additives like plant extracts, demonstrate improved protective qualities for various substrates. These enhancements include anti-corrosion, antimicrobial, and UV-shielding properties, which are crucial for extending the longevity and functionality of coated materials. The exploration of natural additives in coatings points to the growing interest in sustainable and environmentally friendly alternatives to traditional inorganic additives, with acrylic acid derivatives playing a central role in this advancement (Ong, Kasi, & Subramaniam, 2021).
properties
IUPAC Name |
(E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c11-10(12)15-8-4-2-1-3-7(8)5-6-9(13)14/h1-6,10H,(H,13,14)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWSPVZYBMMDBR-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Difluoromethoxy-phenyl)-acrylic acid | |
CAS RN |
127842-71-1 |
Source


|
| Record name | 2-Propenoic acid, 3-[2-(difluoromethoxy)phenyl]-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127842-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

